molecular formula C8H11ClN2O3 B3115690 (4-Methoxy-3-nitrophenyl)methanamine hydrochloride CAS No. 21078-48-8

(4-Methoxy-3-nitrophenyl)methanamine hydrochloride

Cat. No.: B3115690
CAS No.: 21078-48-8
M. Wt: 218.64 g/mol
InChI Key: XXZJZOZQGZVIHJ-UHFFFAOYSA-N
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Description

“(4-Methoxy-3-nitrophenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O3 and a molecular weight of 218.64 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10N2O3.ClH/c1-13-8-3-2-6(5-9)4-7(8)10(11)12;/h2-4H,5,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have explored the synthesis of new chemical entities utilizing derivatives similar to (4-Methoxy-3-nitrophenyl)methanamine. For instance, the reaction of 4-chloro-3-nitrocoumarin with (4-methoxyphenyl)methanamine led to the creation of a novel coumarin derivative, showcasing the utility of such compounds in synthesizing new chemical structures with potential biological activities (Dekić et al., 2020). This process highlights the significance of (4-Methoxy-3-nitrophenyl)methanamine derivatives in the field of synthetic organic chemistry, offering new pathways for developing pharmaceuticals and materials.

Spectroscopic and Structural Analysis

The structural and electronic properties of compounds derived from (4-Methoxy-3-nitrophenyl)methanamine have been a subject of interest. For example, Schiff bases synthesized from 4-nitrocinnamaldehyde and related compounds were characterized using various spectroscopic methods, revealing insights into their molecular structure and potential for applications in materials science, such as the development of nonlinear optical (NLO) materials (Ani et al., 2021). These findings demonstrate the role of (4-Methoxy-3-nitrophenyl)methanamine derivatives in advancing our understanding of molecular structures and their functionalities.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .

Properties

IUPAC Name

(4-methoxy-3-nitrophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-13-8-3-2-6(5-9)4-7(8)10(11)12;/h2-4H,5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZJZOZQGZVIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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